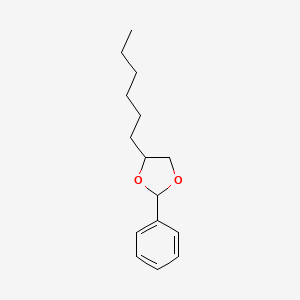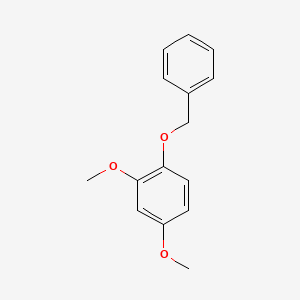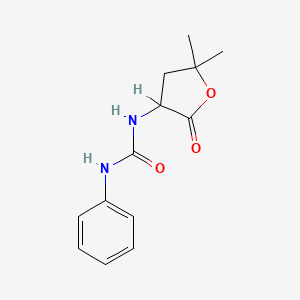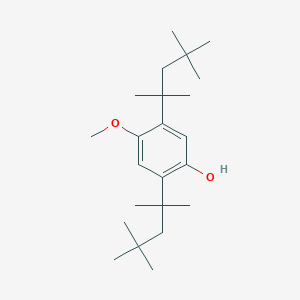
4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol is a chemical compound with the molecular formula C29H35N3O . It is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol typically involves the electrophilic alkylation of diphenylamine with 2,4,4-trimethyl-1-pentene using acid clay as a catalyst . This method ensures the formation of the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of acid clay as a catalyst in the electrophilic alkylation process is a common approach in large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol has several scientific research applications:
Chemistry: It serves as a chemically differentiated building block for organic synthesis and medicinal chemistry.
Biology: The compound’s unique structure makes it useful in biological studies, particularly in understanding molecular interactions.
Industry: The compound is used in the synthesis of lubricating oils due to its antioxidant properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol involves its interaction with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(4-(2,4,4-trimethylpentan-2-yl)phenyl)amine: This compound is similar in structure and is used in the synthesis of lubricating oils.
2-methoxy-5-methyl-N-(2,4,4-trimethylpentan-2-yl)aniline: Another similar compound used in organic synthesis and medicinal chemistry.
Uniqueness
4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol stands out due to its specific molecular structure, which imparts unique chemical and physical properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance.
Propriétés
IUPAC Name |
4-methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40O2/c1-20(2,3)14-22(7,8)16-13-19(25-11)17(12-18(16)24)23(9,10)15-21(4,5)6/h12-13,24H,14-15H2,1-11H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZJMPHPONXPKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC(=C(C=C1OC)C(C)(C)CC(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90594322 |
Source


|
| Record name | 4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76423-84-2 |
Source


|
| Record name | 4-Methoxy-2,5-bis(2,4,4-trimethylpentan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90594322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
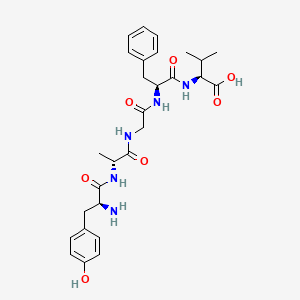
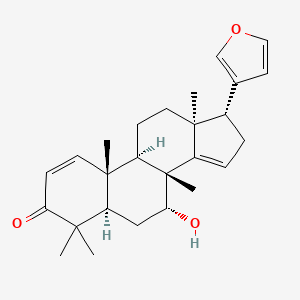
![Ethyl 3-[(2-cyanoaziridin-1-yl)methyl]-2-methylbenzoate](/img/structure/B14432603.png)
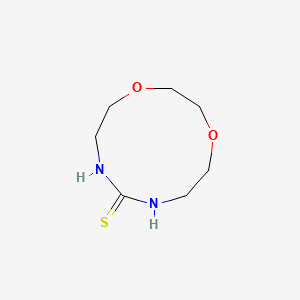
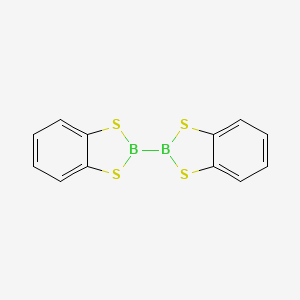
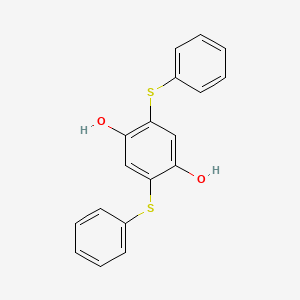
![2-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14432623.png)
![3-[(4,6-Dichloro-1,3,5-triazin-2-yl)oxy]propanenitrile](/img/structure/B14432624.png)
![13-Oxabicyclo[10.1.0]tridecan-2-ol](/img/structure/B14432640.png)
![N,N-bis[5-(diethylamino)pentan-2-yl]hexadecanamide](/img/structure/B14432647.png)
